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molecular formula C7H14O3 B084680 2-(2-(Allyloxy)ethoxy)ethanol CAS No. 15075-50-0

2-(2-(Allyloxy)ethoxy)ethanol

Cat. No. B084680
M. Wt: 146.18 g/mol
InChI Key: DIOZVWSHACHNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524104B1

Procedure details

Diethylene glycol monoallyl ether was prepared by reacting allyl bromide with excess diethylene glycol in THF-NaH (tetrahydrofuran-sodium hydride). The product was obtained in 82% yield after distillation. b.p.=96-99° C./7 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF NaH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[CH2:3].[CH2:5]([OH:11])[CH2:6][O:7][CH2:8][CH2:9][OH:10]>C1COCC1.[H-].[Na+]>[CH2:1]([O:11][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10])[CH:2]=[CH2:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCO)O
Step Three
Name
THF NaH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained in 82% yield
DISTILLATION
Type
DISTILLATION
Details
after distillation

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OCCOCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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